molecular formula C10H13NO B13725232 4-Isopropylbenzaldehyde oxime CAS No. 3717-18-8

4-Isopropylbenzaldehyde oxime

Cat. No.: B13725232
CAS No.: 3717-18-8
M. Wt: 163.22 g/mol
InChI Key: NVKXBDITZDURNJ-XFFZJAGNSA-N
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Description

4-Isopropylbenzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropylbenzaldehyde oxime typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium with careful adjustment of pH to ensure optimal conditions for oxime formation .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pH to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylbenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct reactivity and applications compared to its similar compounds. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

3717-18-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NZ)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7-

InChI Key

NVKXBDITZDURNJ-XFFZJAGNSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NO

Origin of Product

United States

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